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[City, State] – December 20, 2025 – A comprehensive review of clinical trial data reveals

distinct efficacy profiles for isocitrate dehydrogenase 1 (IDH1) inhibitors in the treatment of

Acute Myeloid Leukemia (AML) and glioma. While these targeted therapies have demonstrated

significant clinical benefit in both malignancies, the nature and magnitude of their effects differ,

reflecting the unique biologies of these cancers. This guide provides a detailed comparison of

the performance of leading IDH1 inhibitors, supported by experimental data, to inform

researchers, scientists, and drug development professionals.

Mutations in the IDH1 enzyme are a key driver in certain cancers, leading to the production of

the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular metabolism and

epigenetic regulation.[1] Small molecule inhibitors targeting the mutant IDH1 enzyme have

emerged as a promising therapeutic strategy. In AML, ivosidenib and olutasidenib have

received regulatory approval, while vorasidenib has shown significant efficacy in glioma.

Efficacy in Acute Myeloid Leukemia (AML)
In patients with IDH1-mutated AML, IDH1 inhibitors have demonstrated the ability to induce

durable remissions and restore normal hematopoiesis.

Ivosidenib (Tibsovo®), in the Phase 3 AGILE study, was evaluated in combination with

azacitidine in newly diagnosed IDH1-mutated AML patients ineligible for intensive

chemotherapy.[2] The combination led to a significant improvement in event-free survival (EFS)
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and overall survival (OS) compared to placebo plus azacitidine.[3] The median OS was 29.3

months for the ivosidenib plus azacitidine arm, a substantial improvement over the 7.9 months

in the placebo plus azacitidine arm.[4]

Olutasidenib (Rezlidhia®) was investigated in the Phase 2 Study 2102-HEM-101 for patients

with relapsed or refractory (R/R) IDH1-mutated AML.[5] The final five-year results from this trial

showed a complete remission (CR) or CR with partial hematologic recovery (CRh) rate of 35%.

[1][6] The median duration of CR/CRh was a notable 25.3 months, and the median overall

survival was 11.6 months in the efficacy-evaluable population.[1][6]

Efficacy in Glioma
In the context of IDH-mutant glioma, a typically slower-growing but relentless disease, the

primary goal of IDH1 inhibitor therapy has been to delay disease progression and the need for

more aggressive treatments like radiation and chemotherapy.

Vorasidenib, a dual inhibitor of mutant IDH1 and IDH2, was studied in the Phase 3 INDIGO trial

in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had

undergone surgery as their only prior treatment.[7] The trial demonstrated a significant

improvement in progression-free survival (PFS). The median PFS for patients receiving

vorasidenib was 27.7 months, more than double the 11.1 months for those on placebo.[8]

Updated data with longer follow-up showed a median PFS that was not yet estimable for the

vorasidenib arm, compared to 11.4 months for placebo, with a hazard ratio of 0.35.[9][10]

Quantitative Data Summary
The following tables summarize the key efficacy data from the pivotal clinical trials of

ivosidenib, olutasidenib, and vorasidenib.

Table 1: Efficacy of IDH1 Inhibitors in Acute Myeloid Leukemia (AML)
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Inhibitor Trial
Patient

Population

Primary

Endpoint

Key Efficacy

Results

Ivosidenib +

Azacitidine

AGILE (Phase 3)

[2]

Newly

Diagnosed IDH1-

mutant AML

(ineligible for

intensive chemo)

Event-Free

Survival (EFS)

Median OS: 29.3

months vs 7.9

months with

placebo +

azacitidine[4]

CR + CRh Rate:

47% vs 15% with

placebo +

azacitidine[3]

Olutasidenib

Study 2102-

HEM-101 (Phase

2)[5]

Relapsed/Refract

ory IDH1-mutant

AML

CR + CRh Rate
CR + CRh Rate:

35%[1][6]

Median Duration

of CR/CRh: 25.3

months[6]

Median OS: 11.6

months[6]

Overall

Response Rate

(ORR): 48%[1][6]

Table 2: Efficacy of IDH1/2 Inhibitor in Glioma

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12550153/
https://pubmed.ncbi.nlm.nih.gov/40706052/
https://www.cancernetwork.com/view/phase-3-study-enrollment-stopped-early-after-ivosidenib-combo-demonstrates-compelling-efficacy-in-untreated-idh1-aml
https://pmc.ncbi.nlm.nih.gov/articles/PMC10362540/
https://healthtree.org/aml/community/articles/ash-24-olutasidenib-relapsed-refractory-aml
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.6528
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.6528
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.6528
https://healthtree.org/aml/community/articles/ash-24-olutasidenib-relapsed-refractory-aml
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.6528
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Trial
Patient

Population

Primary

Endpoint

Key Efficacy

Results

Vorasidenib
INDIGO (Phase

3)[7]

Residual or

Recurrent Grade

2 IDH-mutant

Glioma (post-

surgery only)

Progression-Free

Survival (PFS)

Median PFS: Not

Estimable vs

11.4 months with

placebo[9][10]

Hazard Ratio for

PFS: 0.35[9][10]

Time to Next

Intervention

(TTNI):

Significantly

delayed vs

placebo[11]

Experimental Protocols
AGILE Trial (Ivosidenib in AML) - NCT03173248

Study Design: A global, multicenter, double-blind, randomized, placebo-controlled Phase 3

trial.[2]

Patient Population: Adults with previously untreated IDH1-mutated AML who were not

candidates for intensive induction chemotherapy.[2]

Treatment Arms: Patients were randomized 1:1 to receive either ivosidenib (500 mg once

daily) in combination with azacitidine (75 mg/m² for 7 days in 28-day cycles) or placebo plus

azacitidine.[12]

Primary Endpoint: Event-free survival, defined as time from randomization to treatment

failure (failure to achieve CR by 24 weeks), relapse from remission, or death from any cause.

[2]
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Key Secondary Endpoints: Overall survival, CR rate, CR + CRh rate, and overall response

rate.[13]

Study 2102-HEM-101 (Olutasidenib in AML) -
NCT02719574

Study Design: An open-label, multicenter, Phase 1/2 trial. The pivotal data comes from the

Phase 2 cohort.[5]

Patient Population: Adult patients with relapsed or refractory AML with an IDH1 mutation.

Treatment: Olutasidenib was administered at a dose of 150 mg twice daily in continuous 28-

day cycles.[6]

Primary Endpoint: The rate of complete remission (CR) plus CR with partial hematologic

recovery (CRh).[14]

Key Secondary Endpoints: Duration of response, overall survival, and safety.[15]

INDIGO Trial (Vorasidenib in Glioma) - NCT04164901
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3

study.[7]

Patient Population: Patients aged 12 years or older with residual or recurrent grade 2

oligodendroglioma or astrocytoma with an IDH1 or IDH2 mutation who had undergone

surgery as their only prior treatment.[7]

Treatment Arms: Patients were randomized 1:1 to receive either vorasidenib (40 mg once

daily) or placebo in 28-day cycles.[11]

Primary Endpoint: Radiographic progression-free survival (PFS) as assessed by a blinded

independent radiology committee.[11]

Key Secondary Endpoint: Time to next intervention (TTNI).[11]

Signaling Pathways and Experimental Workflow
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The following diagrams illustrate the core signaling pathway affected by IDH1 mutations and a

generalized workflow for the clinical trials discussed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AML Glioma

Isocitrate

Mutant IDH1

Substrate

alpha-Ketoglutarate

2-Hydroxyglutarate
(Oncometabolite)

Neomorphic Activity

TET2 Inhibition Histone Demethylase
Inhibition

CEBPα Dysregulation

Primes ATRA Pathway

DNA Hypermethylation

Blocked Myeloid
Differentiation

Histone Hypermethylation

Isocitrate

Mutant IDH1

Substrate

alpha-Ketoglutarate

2-Hydroxyglutarate
(Oncometabolite)

Neomorphic Activity

TET Inhibition Histone Demethylase
Inhibition

mTOR Pathway
Activation

DNA Hypermethylation
(G-CIMP Phenotype)

Tumor Growth
& Proliferation

Histone Hypermethylation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(IDH1 Mutation Confirmed)

Informed Consent

Randomization (1:1)

IDH1 Inhibitor Arm
(Ivosidenib, Olutasidenib, or Vorasidenib) Placebo or Standard of Care Arm

Treatment Cycles
(e.g., 28-day cycles)

Efficacy Assessment
(e.g., Response Rates, PFS, OS)

Safety Monitoring
(Adverse Events)

Data Analysis & Reporting

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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